molecular formula C5H10N2O B1670677 1,3-Dimethyl-2-imidazolidinone CAS No. 80-73-9

1,3-Dimethyl-2-imidazolidinone

Cat. No.: B1670677
CAS No.: 80-73-9
M. Wt: 114.15 g/mol
InChI Key: CYSGHNMQYZDMIA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-2-imidazolidinone is a cyclic urea compound known for its high polarity and aprotic nature. It is a colorless liquid with a high boiling point and excellent thermal and chemical stability. This compound is widely used as a solvent in various chemical reactions due to its ability to dissolve both inorganic and organic compounds .

Mechanism of Action

Target of Action

1,3-Dimethyl-2-imidazolidinone (DMI) is a cyclic urea used as a high-boiling polar aprotic solvent . It is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone .

Mode of Action

DMI has excellent solvating ability for both inorganic and organic compounds . It is used in many applications, including detergents, dyestuffs, electronic materials, and in the manufacture of polymers . It can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .

Biochemical Pathways

The fundamental reaction mechanism of synthesizing DMI involves a nucleophilic cyclization reaction implemented by two ammonia removal steps . The role that water plays, besides as a solvent, more importantly, is to serve as a proton exchange bridge . This facilitates the proton migration by shortening the migration distance .

Pharmacokinetics

It is known that dmi has good chemical compatibility with metallic magnesium .

Result of Action

The result of DMI’s action is the promotion of various chemical reactions due to its strong polarity and chemical stability . It can dissolve many organic and inorganic compounds without reacting, making it an effective reaction solvent .

Action Environment

DMI has higher heat stability than general aprotic polar solvents in the presence of acids and alkalines . Its strong polarity and excellent solubility make it a versatile solvent in various environments . It is also known to have a high boiling point and thermal stability, making it suitable for use in high-temperature processes .

Biochemical Analysis

Biochemical Properties

DMI is reported to act as a promoter by minimizing the formation of dialkylation byproducts and accelerating the rate of monoalkylation of γ-butyrolactone . It exhibits high solubility in various inorganic and organic compounds due to its high dielectric constant and dipole moment .

Cellular Effects

It is also used as an excellent electrolyte solvent for Li–O2 batteries (LOBs), affecting the discharge-charge reaction kinetics and reversibility .

Molecular Mechanism

The molecular mechanism of DMI involves its role as a promoter in biochemical reactions. It minimizes the formation of dialkylation byproducts and accelerates the rate of monoalkylation of γ-butyrolactone . It can be prepared from 1,2-dimethylethylenediamine by reaction with phosgene .

Temporal Effects in Laboratory Settings

In laboratory settings, DMI has been shown to have high thermal and chemical stability . It is also reported to have higher Li2O2 and Li2CO3 solubility, which depresses cathode passivation during discharge and promotes the liquid-phase redox shuttling during charge, consequently lowering the overpotential and improving the cyclability of the battery .

Dosage Effects in Animal Models

It is known that DMI is toxic in contact with skin .

Metabolic Pathways

Dmi is reported to act as a promoter in biochemical reactions, specifically in the monoalkylation of γ-butyrolactone .

Transport and Distribution

DMI is a highly polar solvent and has excellent solvating ability for both inorganic and organic compounds . This suggests that it could be widely distributed within cells and tissues, interacting with various biomolecules.

Subcellular Localization

Given its solvating ability for both inorganic and organic compounds , it could potentially interact with various subcellular structures.

Chemical Reactions Analysis

1,3-Dimethyl-2-imidazolidinone undergoes various chemical reactions:

Comparison with Similar Compounds

1,3-Dimethyl-2-imidazolidinone is compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, such as its high boiling point, excellent thermal stability, and strong solvation effect, making it a valuable solvent in various applications.

Properties

IUPAC Name

1,3-dimethylimidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-6-3-4-7(2)5(6)8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSGHNMQYZDMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073153
Record name 1,3-Dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Imidazolidinone, 1,3-dimethyl-
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CAS No.

80-73-9
Record name 1,3-Dimethyl-2-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80-73-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyl imidazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinone, 1,3-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dimethyl-2-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethylimidazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.187
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Record name DIMETHYL IMIDAZOLIDINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: 1,3-Dimethyl-2-imidazolidinone (DMI) has the molecular formula C5H10N2O and a molecular weight of 114.15 g/mol. []

ANone: DMI can be characterized using Infrared (IR) and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. [, ] Additionally, Raman spectroscopy has been used to study the molecular deformation of DMI caused by hydrogen bonding. []

ANone: DMI was used as a cocrystal former with 1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX), an explosive. Density Functional Theory (DFT-D) calculations revealed that the HMX/DMI cocrystal undergoes structural changes under hydrostatic pressure, becoming more metallic. []

ANone: Native Electrospray Ionization-Ion Mobility-Mass Spectrometry (ESI-IM-MS) studies demonstrated that low concentrations of DMI could improve the structural stability of apo-SOD1 by reducing average charge and dimer dissociation. []

ANone: DMI is completely miscible with water. [] Sweeping gas membrane distillation (SGMD) has been studied as a method for concentrating aqueous DMI solutions. []

ANone: While specific studies on the dissolution rate of DMI are limited in the provided research, factors like temperature, agitation, and the presence of other solutes can generally impact the dissolution rate of a compound.

ANone: Yes, DMI has been shown to be an effective solvent for various organic reactions, including aromatic Finkelstein iodination (AFI). [] It offers advantages over toxic solvents like N,N-dimethylformamide (DMF) and hexamethylphosphoramide.

ANone: DMI, when mixed with ionic liquids, forms organic electrolyte solutions (OES) capable of dissolving cellulose. [] These mixtures offer benefits like rapid dissolution, increased thermal stability, and reduced viscosity compared to pure ionic liquids.

ANone: DMI can be synthesized via the continuous chemical fixation of CO2 with N,N'-dimethylethylenediamine (DMEDA) using mesoporous silica catalysts like MCM-41 and HMS. In situ diffuse reflectance infrared Fourier transform (DRIFT) spectroscopy revealed mechanistic details of this reaction, highlighting the role of DMI in the process. [, ]

ANone: DMI has been investigated as an additive in lithium-ion battery electrolytes. [, ] It improves the performance by enhancing LiNO3 solubility, promoting stable SEI formation, and inhibiting LiPF6 decomposition.

ANone: Research indicates that a DMI-based electrolyte (LiBF4 in DMI/1,2-dimethoxyethane) can significantly enhance the discharge voltage of Li||CFx batteries without compromising capacity, suggesting potential for fast-charging applications. []

ANone: Headspace-selected ion flow tube mass spectrometry (HS-SIFT-MS) is a viable technique for analyzing residual DMI and other volatile impurities in pharmaceutical products. [] DMI, at concentrations up to 50% in water, is compatible with this method.

ANone: Size exclusion chromatography (SEC) coupled with multi-angle laser light scattering (MALLS) and quasi-elastic light scattering (QELS) detectors has been used to analyze DMI solutions containing cellulose and cellulose tricarbanilate. [] This technique helps study the molecular conformation and properties of cellulose in LiCl/DMI solutions.

ANone: Yes, gas-liquid chromatography has been successfully employed to determine the activity coefficients at infinite dilution of various solutes in DMI. [] This information provides insights into DMI's solvent properties and its potential for extractive distillation processes.

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